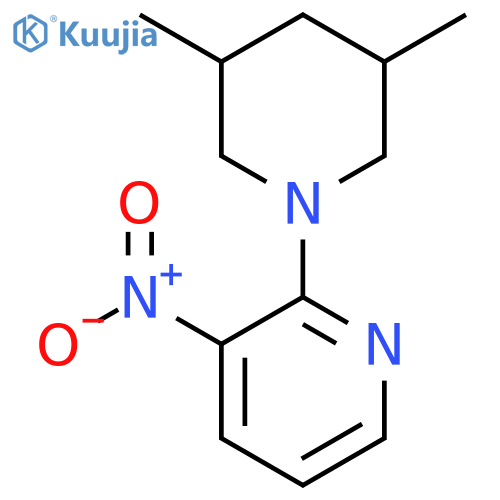

Cas no 1285864-20-1 (2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine)

2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine 化学的及び物理的性質

名前と識別子

-

- EN300-714122

- 1285864-20-1

- 2-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine

- AKOS008568441

- 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine

-

- インチ: 1S/C12H17N3O2/c1-9-6-10(2)8-14(7-9)12-11(15(16)17)4-3-5-13-12/h3-5,9-10H,6-8H2,1-2H3

- InChIKey: FWCFPJLWMXILIA-UHFFFAOYSA-N

- SMILES: [O-][N+](C1=CC=CN=C1N1CC(C)CC(C)C1)=O

計算された属性

- 精确分子量: 235.132076794g/mol

- 同位素质量: 235.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 269

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62Ų

- XLogP3: 2.9

2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-714122-1.0g |

2-(3,5-dimethylpiperidin-1-yl)-3-nitropyridine |

1285864-20-1 | 1g |

$0.0 | 2023-06-06 |

2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

5. Back matter

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridineに関する追加情報

Introduction to 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine (CAS No. 1285864-20-1)

2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1285864-20-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine consists of a pyridine core substituted with a nitro group at the 3-position and a piperidine ring at the 1-position, which is further substituted with two methyl groups at the 3 and 5 positions. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. The nitro group in 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine is particularly noteworthy, as it can participate in redox reactions and influence the compound's reactivity and bioavailability. These characteristics make it a valuable scaffold for designing molecules with potential applications in drug discovery.

One of the most compelling aspects of 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine is its ability to interact with biological targets in a selective manner. This selectivity is crucial for developing drugs that can treat specific conditions while minimizing side effects. Researchers have been exploring its potential as an intermediate in the synthesis of more complex molecules that could target neurological disorders, inflammatory diseases, and other conditions.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of nitro-containing heterocycles. The nitro group can be reduced to an amine, which can alter the compound's pharmacological properties. This redox chemistry makes 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine a versatile building block for medicinal chemists seeking to develop novel therapeutics.

Recent studies have highlighted the compound's potential in modulating enzyme activity and receptor binding. For instance, researchers have found that derivatives of 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine can interact with enzymes involved in signal transduction pathways, potentially leading to new treatments for diseases such as cancer and neurodegenerative disorders. These findings underscore the importance of this compound as a lead molecule in drug discovery efforts.

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of the nitro group necessitates controlled conditions to prevent decomposition or unwanted side reactions. Despite these challenges, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a larger scale for research purposes.

In addition to its pharmaceutical applications, 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine has shown promise in materials science and chemical biology. Its unique structure allows it to serve as a probe for studying protein-ligand interactions and as a precursor for developing new materials with specialized properties. These interdisciplinary applications highlight the versatility of this compound and its potential impact across multiple scientific fields.

The ongoing research into 2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine underscores the importance of continued investment in fundamental chemical research. As our understanding of biological systems grows, so does the need for innovative compounds like this one to address complex diseases and challenges. The future holds great promise for this compound and its derivatives as they continue to be explored for their therapeutic and scientific potential.

1285864-20-1 (2-(3,5-Dimethylpiperidin-1-yl)-3-nitropyridine) Related Products

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)

- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

- 2279124-48-8(1-(4-Butoxyphenyl)pyrrolidin-2-one)

- 49563-87-3(1,4-Diazabicyclo2.2.2octane Dihydrochloride)